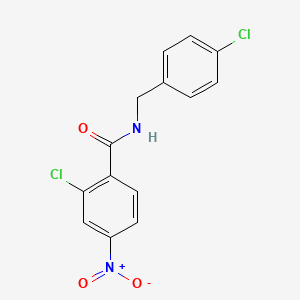
2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(4-chlorobenzyl)acetamide” is a compound with the empirical formula C9H9Cl2NO . It’s a solid substance provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular weight of “2-chloro-N-(4-chlorobenzyl)acetamide” is 218.08 . The linear formula is C9H9Cl2NO .Physical And Chemical Properties Analysis
“2-chloro-N-(4-chlorobenzyl)acetamide” is a solid substance . The empirical formula is C9H9Cl2NO, and the molecular weight is 218.08 .作用機序
The exact mechanism of action of 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. Specifically, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and physiological effects:
This compound 30865 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new cancer treatments. Additionally, this compound 30865 has been found to inhibit the production of certain inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865 for lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its broad range of biological activities makes it a versatile compound for studying various cellular processes. However, one limitation of this compound 30865 is its potential toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865. One area of interest is the development of new cancer treatments based on its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound 30865 and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the development of new antibiotics based on this compound 30865's antibacterial and antifungal activity.
合成法
The synthesis of 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865 involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-chlorobenzylamine in the presence of a coupling agent and a base. The resulting product is then purified through column chromatography to obtain pure this compound 30865.
科学的研究の応用
2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865 has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit antitumor activity, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, this compound 30865 has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-3-1-9(2-4-10)8-17-14(19)12-6-5-11(18(20)21)7-13(12)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBKQRVUHTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


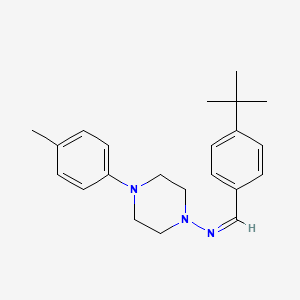

![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)
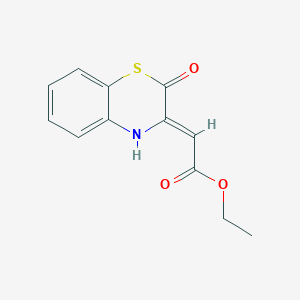
![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5917114.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917135.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917142.png)
![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)
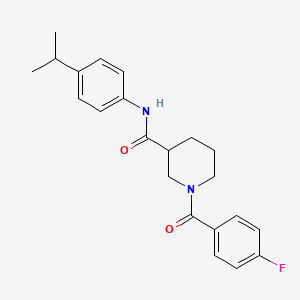
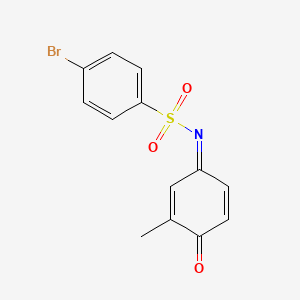
![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)